Pyridazino[1,6-a]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridazino[1,6-a]indole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-6-11-9(4-1)8-10-5-3-7-12-13(10)11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBGAMWWMRWTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60521549 | |
| Record name | Pyridazino[1,6-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55402-36-3 | |
| Record name | Pyridazino[1,6-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyridazino 1,6 a Indole Scaffolds
Established Synthetic Routes to the Core Pyridazino[1,6-a]indole Structure
Established methods for the synthesis of the this compound scaffold primarily rely on the creative functionalization and cyclization of indole-based starting materials. These routes include annulation strategies, intramolecular cyclizations, and multi-component reactions, each offering distinct advantages in terms of substrate scope and efficiency.
Annulation Strategies Involving Indole (B1671886) Derivatives
Annulation strategies, which involve the construction of a new ring onto a pre-existing indole core, are a cornerstone in the synthesis of pyridazino[1,6-a]indoles. A prevalent method involves the use of 1H-indol-1-amine derivatives as key precursors. researchgate.netthieme-connect.de These strategies often entail the reaction of the indol-1-amine with a suitable dielectrophilic partner to form the pyridazine (B1198779) ring.
Another notable annulation approach is the [3+3] annulation reaction. For instance, the reaction of 2-alkenylindoles with hydrazonyl chlorides in the presence of a base provides a convenient and efficient route to functionalized pyridazino[4,5-b]indoles with excellent yields. researchgate.net The versatility of annulation is further demonstrated by the Diels-Alder reaction, where indoles can act as dienophiles. For example, the reaction of 3-(1H-indol-3-yl)-2-propenoates with dibenzyl dicarboxylate has been used to synthesize methyl 9H-pyridazino[3,4-b]indole-3-carboxylates. nih.gov
A concise synthesis of a5pyridazino5indolophane has been achieved from indole, employing a two-fold sequential hydroboration/Suzuki-Miyaura cross-coupling to generate the cyclophane. acs.org This cyclophane can then undergo a transannular inverse electron demand Diels-Alder (IEDDA) reaction to form a pentacyclic indoloid system. acs.org
| Annulation Strategy | Key Reactants | Product Type | Reference |
| Annulation of 1H-indol-1-amines | 1H-indol-1-amine derivatives | Pyridazino[1,6-a]indoles | researchgate.netthieme-connect.de |
| [3+3] Annulation | 2-Alkenylindoles and hydrazonyl chlorides | Pyridazino[4,5-b]indoles | researchgate.net |
| Diels-Alder Reaction | 3-(1H-indol-3-yl)-2-propenoates and dibenzyl dicarboxylate | Methyl 9H-pyridazino[3,4-b]indole-3-carboxylates | nih.gov |
| Sequential Hydroboration/Suzuki-Miyaura Cross-Coupling | Indole derivatives | 5Pyridazino5indolophane | acs.org |
Intramolecular Cyclization Approaches, including Electrophilic Aromatic Substitution
Intramolecular cyclization is a powerful strategy for constructing the this compound ring system, often involving the formation of a new bond between atoms within the same molecule. A key approach in this category is intramolecular electrophilic aromatic substitution. dntb.gov.ua This method allows for the synthesis of novel this compound-2,4(1H,3H)-dione and pyridazino[1,6-a]indol-2(1H)-one derivatives. dntb.gov.ua The electrophilic substitution of indoles typically favors the C3-position due to the electron-rich nature of the indole ring. youtube.comic.ac.uknih.gov
Intramolecular radical cyclization has also been employed. For example, the cyclization of an appropriate precursor can yield an intermediate that leads to the formation of 2,4,5-trimethylthis compound. thieme-connect.de Furthermore, an unprecedented synthesis of polysubstituted indole-fused pyridazines (azacarbolines) has been developed from α-indolylhydrazones under oxidative conditions using iodylbenzene (PhIO2) and trifluoroacetic acid (TFA). nih.govacs.org This transformation proceeds through a sequence of C–N bond formation, aromatization, and other steps without the need for transition metals. nih.govacs.org
Hydrazinolysis of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole can lead to either the 1-unsubstituted tricycle or the 1-hydrazino compound, depending on the presence or absence of oxygen. nih.gov The resulting 1-hydrazino derivative serves as a versatile intermediate for the synthesis of new researchgate.netthieme-connect.dedntb.gov.ua-triazolo[4',3':1,6]pyridazino[4,5-b]indole derivatives through subsequent cyclization reactions. nih.gov
| Cyclization Approach | Key Precursor/Reagent | Product Type | Reference |
| Intramolecular Electrophilic Aromatic Substitution | Appropriately substituted indole derivatives | Pyridazino[1,6-a]indol-diones and -ones | dntb.gov.ua |
| Intramolecular Radical Cyclization | Radical precursor | 2,4,5-Trimethylthis compound | thieme-connect.de |
| Oxidative Cyclization | α-Indolylhydrazones with PhIO2/TFA | Polysubstituted indole-fused pyridazines | nih.govacs.org |
| Hydrazinolysis and subsequent cyclization | 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole | researchgate.netthieme-connect.dedntb.gov.ua-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles | nih.gov |
Multi-Component Reactions (MCRs) for this compound Construction
Multi-component reactions (MCRs) have emerged as a highly efficient tool for the synthesis of complex heterocyclic scaffolds like pyridazino[1,6-a]indoles in a single step from three or more starting materials. nih.govmdpi.com These reactions offer advantages in terms of atom economy, reduced reaction times, and operational simplicity.
A notable example is the one-pot, four-component condensation of aldehydes, hydrazine (B178648) hydrate (B1144303), succinic or phthalic anhydride, and 1,3-dicarbonyl compounds. nih.gov This reaction, promoted by an ionic liquid catalyst such as triethanolammonium (B1229115) acetate (B1210297) ([TEAH][OAc]), proceeds under solvent-free conditions to afford pyridazino[1,2-a]indazole derivatives in high yields. nih.gov The catalyst is recyclable, adding to the green credentials of this methodology. nih.gov
Another MCR approach involves the ultrasound-assisted three-component condensation of arylglyoxals, β-dicarbonyl compounds, and hydrazine hydrate in water, leading to the formation of pyridazine derivatives. growingscience.com This method is noted for its rapid reaction times and good to high yields. growingscience.com The indole nucleus itself is a versatile component in MCRs due to its reactivity at multiple positions. nih.gov
| MCR Type | Key Components | Catalyst/Conditions | Product Type | Reference |
| Four-component condensation | Aldehydes, hydrazine hydrate, succinic/phthalic anhydride, 1,3-dicarbonyls | [TEAH][OAc], solvent-free | Pyridazino[1,2-a]indazoles | nih.gov |
| Three-component condensation | Arylglyoxals, β-dicarbonyls, hydrazine hydrate | Ultrasound, water | Pyridazines | growingscience.com |
Advanced Synthetic Approaches and Methodological Innovations
Recent advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for the construction of the this compound scaffold. These include transition-metal-catalyzed transformations that enable novel bond formations and metal-free methodologies that offer greener and more sustainable alternatives.
Transition Metal-Catalyzed Transformations in this compound Synthesis
Transition metal catalysis has revolutionized the synthesis of N-heterocycles, providing powerful tools for C-H activation and annulation reactions. mdpi.comnih.gov Rhodium catalysts, in particular, have been extensively used. For example, a rhodium-catalyzed cascade annulation reaction of azobenzenes with terminal alkynes via C-H activation has been developed for the synthesis of indolo[1,2-b]cinnolines, a related ring system. researchgate.net Rhodium(III)-catalyzed C-H amidation of 2-arylindoles with dioxazolones also provides a route to indolo[1,2-c]quinazolines. researchgate.net Furthermore, Rh(III)-catalyzed annulation of N-(pivaloyloxy)-1H-indole-1-carboxamide with 2-alkynylaryl aldehydes leads to fused pyrimido[1,6-a]-indolone derivatives. nih.gov
Copper-catalyzed reactions have also proven effective. A domino intramolecular C-N coupling/C-Y (Y = O, S, N) bond formation catalyzed by Cu2O has been used to assemble various indole-incorporated polycyclic systems. rsc.org A titanium-catalyzed three-component coupling reaction can generate N-aryl-1,3-diimine tautomers, which upon treatment with acetic acid, cyclize to form quinoline (B57606) derivatives in a one-pot procedure with yields ranging from 25-71%. researchgate.net
| Metal Catalyst | Reaction Type | Key Reactants | Product Type | Reference |
| Rhodium | Cascade Annulation | Azobenzenes and terminal alkynes | Indolo[1,2-b]cinnolines | researchgate.net |
| Rhodium(III) | C-H Amidation | 2-Arylindoles and dioxazolones | Indolo[1,2-c]quinazolines | researchgate.net |
| Rhodium(III) | [4+2] Annulation/Aza-Michael Addition | N-(pivaloyloxy)-1H-indole-1-carboxamide and 2-alkynylaryl aldehydes | Fused pyrimido[1,6-a]-indolones | nih.gov |
| Copper(I) Oxide | Domino Intramolecular Cyclization | gem-dibromovinyl systems | Oxazino[3,2-a]indoles, etc. | rsc.org |
| Titanium | Three-component coupling/cyclization | Anilines, etc. | Quinoline derivatives | researchgate.net |
Metal-Free Synthetic Methodologies
In line with the principles of green chemistry, there is a growing interest in developing metal-free synthetic routes to pyridazino[1,6-a]indoles. These methods avoid the use of potentially toxic and expensive heavy metals. researchgate.net
An efficient approach to diversely substituted indole-fused phthalazines involves the selective radical cyclization of in situ formed (2-alkynylbenzylidene)hydrazines under metal-free conditions. researchgate.net This 6-exo-dig addition-cyclization tandem procedure proceeds under an air atmosphere and offers broad substrate suitability. researchgate.net
Another example is the synthesis of azacarbolines via an iodylbenzene-promoted intramolecular oxidative cyclization of α-indolylhydrazones. nih.govacs.org This reaction is conducted without the need for transition metals, harsh conditions, or an inert atmosphere, highlighting the potential of hypervalent iodine reagents in C-N bond formation. nih.gov Additionally, a one-pot transition-metal-free approach for the synthesis of indole-fused dibenzo[b,f] researchgate.netthieme-connect.deoxazepines has been developed. scispace.com
| Reaction Type | Key Reagents/Conditions | Product Type | Reference |
| Radical Cyclization | (2-Alkynylbenzylidene)hydrazines, air atmosphere | Indole-fused phthalazines | researchgate.net |
| Oxidative Cyclization | α-Indolylhydrazones, PhIO2, TFA | Azacarbolines | nih.govacs.org |
| One-pot Cyclization | 2-(1H-indol-2-yl)phenol and 1,2-dihalobenzenes | - | Indole-fused dibenzo[b,f] researchgate.netthieme-connect.deoxazepines |
Principles and Implementation of Green Chemistry in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic scaffolds like this compound to minimize environmental impact and enhance safety and efficiency. These strategies focus on the use of less hazardous materials, alternative energy sources, and reaction conditions that maximize atom economy. researchgate.netbiogecko.co.nz
Key implementations of green chemistry in the synthesis of indole-fused pyridazine systems include:
Alternative Solvents: There is a significant shift away from traditional volatile organic compounds towards more benign solvent systems. Water has been utilized as a green solvent for three-component reactions to synthesize pyridazine derivatives, offering environmental benefits and often simplifying work-up procedures. growingscience.com Ionic liquids, with their low vapor pressure and potential for recyclability, have also been employed as both catalysts and solvents in the synthesis of related fused-pyridazine heterocycles, promoting high yields under mild, solvent-free conditions. nih.gov
Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. growingscience.comunivpancasila.ac.id For instance, microwave-assisted synthesis has been effectively used in the creation of various indole-fused heterocycles, drastically reducing reaction times from hours to minutes. researchgate.netunivpancasila.ac.id Visible-light photocatalysis represents another modern green approach, enabling formal [4+2] cycloadditions under extremely mild conditions to build related fused-indole ring systems. rsc.org
Catalysis: The development of novel catalysts is central to green synthetic methodologies. Metal-free reaction conditions, such as selective radical cyclizations proceeding under an air atmosphere, have been developed for indole-fused phthalazines, which avoids the use of toxic metals and harmful byproducts. researchgate.net Furthermore, the use of recyclable catalysts, like certain ionic liquids or solid-supported catalysts, aligns with green principles by reducing waste and cost. nih.gov
Atom Economy and Multi-component Reactions: One-pot, multi-component reactions (MCRs) are inherently green as they combine several synthetic steps into a single operation, reducing solvent usage, energy consumption, and purification steps. nih.gov The synthesis of various pyridazino[1,2-a]indazole derivatives has been achieved through four-component reactions, highlighting the efficiency of MCRs in building complex heterocyclic systems. nih.gov These reactions maximize atom economy by incorporating the majority of atoms from the starting materials into the final product. uniurb.it
Table 1: Examples of Green Chemistry Approaches in the Synthesis of Pyridazinoindoles and Related Heterocycles
| Green Principle | Implementation | Reaction/Scaffold | Key Findings & Advantages | Reference(s) |
|---|---|---|---|---|
| Alternative Solvents | Water | Synthesis of 6-aryl-3-methylpyridazine-4-carboxylic acid esters | Good to high yields, short reaction times, environmentally benign. | growingscience.com |
| Alternative Solvents | Ionic Liquid ([TEAH][OAc]) | Synthesis of 2H-pyridazino[1,2-a]indazole-1,6,9(11H)-triones | High yields, mild and solvent-free conditions, recyclable catalyst. | nih.gov |
| Alternative Energy | Microwave Irradiation | Synthesis of indole-fused benzo-1,4-diazepines | Reaction time reduced from hours to 20-40 minutes with high yields. | univpancasila.ac.id |
| Alternative Energy | Ultrasound Irradiation | Synthesis of pyridazinone derivatives | Facile synthesis with reduced reaction times. | growingscience.com |
| Catalysis | Metal-Free Radical Cyclization | Synthesis of indole-fused phthalazines | Proceeds under air, avoids harmful byproducts, broad substrate suitability. | researchgate.net |
Control of Regioselectivity and Stereoselectivity in this compound Formation
Achieving precise control over regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex polycyclic heterocycles like pyridazino[1,6-a]indoles. The final arrangement of atoms in the scaffold is determined by the interplay of electronic and steric factors inherent in the substrates, as well as the reaction conditions and catalysts employed.
Regioselectivity: The control of regioselectivity is crucial when precursors have multiple reactive sites. In the context of pyridazinoindoles, this often involves directing cyclization to form the desired constitutional isomer.
Inverse Electron Demand Diels-Alder Reactions: The reaction of indoles with electron-deficient tetrazines, such as 3,6-dicarbomethoxy-1,2,4,5-tetrazine, serves as a classic example. Indole acts as a dienophile, leading to the regioselective formation of 5H-pyridazino[4,5-b]indoles. acs.org The regiochemistry is governed by the electronic properties of the indole ring, where the C2-C3 double bond is most reactive.
Intramolecular Cyclizations: In syntheses involving intramolecular electrophilic aromatic substitution, the position of the initial substitution on the indole ring dictates the final fused ring system. For instance, the synthesis of this compound-2,4(1H,3H)-dione is achieved via a specific intramolecular electrophilic attack. researchgate.net
Substituent-Controlled Reactions: The nature and position of substituents on the starting materials can act as a switch, directing the reaction toward a specific regioisomeric product. In reactions of substituted indoles with 1,2-diaza-1,3-dienes, the substituents guide the process toward either a [4+2] or a [3+2] cycloaddition, resulting in different fused indoline (B122111) scaffolds. polimi.itpolimi.it A plausible mechanism suggests that the regioselective 1,6-addition of the indole nucleophile onto the activated diaza-diene initiates a stepwise process leading to specific products. polimi.it
Stereoselectivity: When chiral centers are formed during the synthesis, controlling their spatial orientation (stereoselectivity) is essential.
Diastereoselective Cycloadditions: The formal [4+2] cycloaddition reactions of indoles with cyclic azoalkenes can produce tetrahydro-1H-pyridazino[3,4-b]indoles with high diastereoselectivity. polimi.itnih.gov The stereochemical outcome is often influenced by the transition state geometry, with a preference for an endo cycloaddition. polimi.it
Catalyst and Base-Mediated Control: In the synthesis of related tetrahydropyrazino[1,2-a]indoles, excellent stereoselectivity (de, ee >99%) has been achieved through a base-mediated ring opening of chiral aziridines followed by a BF₃-OEt₂ catalyzed Pictet-Spengler reaction. nih.gov This highlights the power of catalysts and reagents in orchestrating the stereochemical course of a reaction sequence.
Table 2: Control of Selectivity in the Synthesis of Pyridazinoindoles and Related Systems
| Selectivity Type | Reaction Type | Substrates | Controlling Factor | Product Scaffold | Reference(s) |
|---|---|---|---|---|---|
| Regioselectivity | Inverse Demand Diels-Alder | Indole + 3,6-dicarbomethoxy-1,2,4,5-tetrazine | Electronic nature of indole C2-C3 bond | 5H-Pyridazino[4,5-b]indole | acs.org |
| Regioselectivity | Intramolecular Electrophilic Substitution | Judiciously substituted N-aminoindole species | Acid catalyst and substrate structure | Pyridazino[1,6-a]indol-2(1H)-one | researchgate.net |
| Regioselectivity | One-pot Smiles Rearrangement | N-(2-Fluorophenyl)-1H-indole-2-carboxamide + Hydrazine | Reaction pathway via Smiles rearrangement | Indole-fused Pyridazino[4,5-b] researchgate.netCurrent time information in Bangalore, IN.benzoxazepin-4(3H)-ones | researchgate.netthieme-connect.com |
| Stereoselectivity | [4+2] Cycloaddition | 2,3-unsubstituted indoles + cyclic 1,2-diaza-1,3-dienes | ZnCl₂ catalyst, preference for endo transition state | Tetrahydro-1H-pyridazino[3,4-b]indoles | polimi.itnih.gov |
| Stereoselectivity | Pictet-Spengler Reaction | Skatoles + Chiral Aziridines | Base-mediated ring opening followed by Lewis acid catalysis | 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles | nih.gov |
Synthesis of this compound Derivatives and Analogues
The development of synthetic routes to derivatives and analogues of the this compound core is driven by the need to explore structure-activity relationships for various applications. This involves both the functionalization of a pre-formed scaffold and the synthesis of structurally modified or diversified architectures.
Strategies for Scaffold Functionalization and Decoration
Once the core this compound ring system is constructed, its periphery can be modified through various chemical transformations. This "scaffold decoration" allows for the introduction of a wide array of functional groups, which can fine-tune the molecule's properties.
N-Alkylation and N-Arylation: The nitrogen atoms within the pyridazine and indole moieties are common sites for functionalization. For example, in the related pyridazino[4,5-b]indole system, the N-unsubstituted pyridazine ring can be selectively alkylated, such as with methyl iodide, to introduce substituents. researcher.life
Chlorination and Nucleophilic Substitution: The pyridazinone oxygen can be converted into a chlorine atom using reagents like phosphorus oxychloride (POCl₃). nih.gov This chloro derivative is a versatile intermediate, enabling subsequent nucleophilic substitution reactions. A wide range of nucleophiles, including aliphatic and aromatic amines, can be used to displace the chlorine atom, providing access to a large library of diversely substituted pyridazinoindoles. nih.gov
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions are powerful tools for scaffold decoration. For instance, the pyridazino-1,3a,6a-triazapentalene (PyTAP) scaffold, a related fused system, can be functionalized using standard Pd-catalyzed reactions like Suzuki-Miyaura and Sonogashira cross-couplings. mdpi.com These methods allow for the introduction of aryl, heteroaryl, and alkynyl groups at specific positions, demonstrating the chemical stability and reactivity of the core structure for late-stage functionalization. mdpi.com
Table 3: Methods for Functionalization of Pyridazinoindole and Related Scaffolds
| Position(s) | Reaction Type | Reagents | Introduced Group(s) | Scaffold Example | Reference(s) |
|---|---|---|---|---|---|
| Pyridazine N-atom | N-Alkylation | Methyl iodide, K₂CO₃ | Methyl | Pyridazino[4,5-b]indole | researcher.life |
| Pyridazine C-atom | Chlorination | POCl₃ | Chlorine | Indolyl-pyridazinone | nih.gov |
| Pyridazine C-atom | Nucleophilic Substitution | Aliphatic/aromatic amines | Amino derivatives | Chloropyridazine derivative | nih.gov |
| Pyridazine C-atom | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Aryl groups | Pyridazino-1,3a,6a-triazapentalene | mdpi.com |
| Pyridazine C-atom | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl groups | Pyridazino-1,3a,6a-triazapentalene | mdpi.com |
| Pyridazinoindole N3 | Condensation | Aryl hydrazines | Substituted aryl and pyridyl rings | Pyridazino[4,5-b]indole | nih.gov |
Diversification of this compound Architectures
Diversification goes beyond simple functionalization and involves more significant structural modifications to the core heterocyclic system. This can include changing the ring sizes, altering the pattern of heteroatoms, or constructing more complex polycyclic systems.
Synthesis of Isomeric Scaffolds: The strategic choice of starting materials and reaction pathways can lead to different constitutional isomers of the pyridazinoindole skeleton. For example, while annulation of 1H-indol-1-amine derivatives is a common route to pyridazino[1,6-a]indoles, alternative cyclization strategies can yield isomeric systems like pyridazino[4,5-b]indoles or indolo[1,2-b]cinnolines. researchgate.netthieme.de The synthesis of these diverse isomers is crucial for understanding how the fusion pattern of the heterocyclic rings influences biological activity.
Construction of Fused Tetracyclic Systems: The pyridazinoindole scaffold can serve as a building block for more complex, multi-ring structures. For example, reaction of a chloro-substituted pyridazino[4,5-b]indole with sodium azide (B81097) leads to the formation of a fused tetracyclic system, tetrazolopyridazinoindole, via intramolecular cyclization. researcher.lifearkat-usa.org
Ring Transformation and Rearrangement: Under certain conditions, the pyridazinoindole core can undergo rearrangement to form different heterocyclic structures. For instance, treatment of tetrahydro-1H-pyridazino[3,4-b]indole derivatives with trifluoroacetic acid (TFA) can induce a ring-opening/ring-closing cascade to furnish non-fused indole-pyrazol-5-one scaffolds. mdpi.com This represents a significant diversification of the initial architecture, transforming a fused system into a linked bi-heterocyclic system.
The ability to generate both decorated derivatives and diversified architectures from common precursors is key to efficiently exploring the chemical space around the this compound framework.
Structure Activity Relationship Sar Studies of Pyridazino 1,6 a Indole Derivatives
Conceptual Frameworks for Rational Design of Pyridazino[1,6-a]indole Analogues
The rational design of novel this compound analogues is built upon established medicinal chemistry principles, including bioisosterism and scaffold hopping. The this compound core is itself an aza-analogue of other established pharmacophores, and its design often stems from the goal of mimicking the structural and electronic properties of known active compounds to discover new chemical entities with improved pharmacological profiles. sci-hub.se
One key conceptual framework is the principle of bioisosteric replacement . Bioisosteres are functional groups or molecules that possess similar physicochemical properties and can elicit comparable biological responses. nih.gov In the context of pyridazinoindoles and related heterocycles, the pyridazine (B1198779) ring is considered a valuable bioisostere for other aromatic systems like phenyl or other azine rings. nih.govresearchgate.net Its unique properties, such as a high dipole moment and the capacity for dual hydrogen bonding, can be leveraged to optimize drug-target interactions. nih.gov The design of pyridazino[1,6-a]indoles can be seen as an application of this concept, where the fused ring system is a bioisosteric relative of established pharmacophores like quinolones. sci-hub.se
Another framework involves scaffold hopping , where the core molecular architecture is significantly altered while retaining the original compound's key binding features. This strategy aims to identify novel scaffolds with improved properties, such as enhanced selectivity or better pharmacokinetic profiles. The development of various fused indole (B1671886) and pyridazinone systems is a testament to this approach, where different ring fusion patterns are explored to probe the target's binding site geometry. mdpi.comnih.gov For instance, the design of 1,4-dihydro-4-oxothis compound-3-carboxylic acids was inspired by the common structure of quinolone antibacterial agents, representing aza-bridged analogues. sci-hub.se
Methodologies for Systematic SAR Elucidation
The systematic elucidation of SAR for this compound derivatives employs a combination of synthetic chemistry, biological screening, and computational modeling.
Combinatorial Synthesis and Analogue Generation: A primary methodology is the synthesis of a focused library of analogues where specific positions on the this compound scaffold are systematically modified. researchgate.net Key synthetic strategies often involve the annulation (ring-forming reaction) of 1H-indol-1-amine derivatives. researchgate.net For derivatives like 1,4-dihydro-4-oxothis compound-3-carboxylic acids, a common method involves the reaction of 1-alkylaminoindoles with reagents like diethyl ethoxymethylenemalonate, followed by cyclization and subsequent saponification. sci-hub.se This allows for the introduction of diverse substituents at various positions, particularly on the indole and pyridazinone rings, to probe their effect on activity.
Biological Screening: Once synthesized, these derivatives undergo biological screening to determine their activity. For example, in the study of antibacterial pyridazino[1,6-a]indoles, compounds were tested against a panel of Gram-positive and Gram-negative bacteria to determine their Minimum Inhibitory Concentration (MIC). sci-hub.seresearchgate.net Such screens provide the raw data necessary to correlate structural changes with biological outcomes.
Computational Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to identify the physicochemical properties of the molecules that are statistically related to their biological activity. dntb.gov.ua Although specific QSAR models for pyridazino[1,6-a]indoles are not widely published, the principles are broadly applied to related heterocyclic systems. dntb.gov.ua Molecular modeling and docking studies are also crucial for understanding how these molecules interact with their biological targets at an atomic level. researchgate.net These techniques can rationalize observed SAR data, for example, by showing how a particular substituent forms a key hydrogen bond or a van der Waals interaction within the active site of an enzyme, thus explaining its impact on potency. nih.govresearchgate.net
Identification of Key Structural Features Influencing Molecular Interactions in Preclinical Models
SAR studies on 1,4-dihydro-4-oxothis compound-3-carboxylic acid derivatives, investigated for their antibacterial potential, have identified several key structural features that influence their activity. These compounds were designed as aza-analogues of quinolone antibiotics. sci-hub.se
The core tricyclic structure of 1,4-dihydro-4-oxothis compound is itself a critical determinant of activity, representing a novel lead structure different from classical quinolones. sci-hub.se The presence of the 3-carboxylic acid group is essential for activity, a feature consistent with the SAR of quinolone antibiotics where this group is crucial for binding to the DNA gyrase enzyme. sci-hub.senih.gov
Modifications at the N-1 position of the pyridazinone ring have a significant impact on antibacterial potency and spectrum. sci-hub.se
An N-ethyl substituent (Compound 6b ) confers activity.
The introduction of a 2,2,2-trifluoroethyl group at N-1 (Compound 6c ) leads to a notable increase in antibacterial activity, yielding a compound with a spectrum and potency level comparable to nalidixic acid. sci-hub.se
In contrast, a simple N-methyl group (Compound 6a ) or a larger N-benzyl group (Compound 6d ) results in weaker activity. sci-hub.se
Substitutions on the indole ring portion of the scaffold also modulate activity. For instance, a 7-chloro substituent on the indole ring (Compound 6e ) was investigated, indicating that modification at this position is a viable strategy for analogue development. sci-hub.se
The collective findings suggest that the nature of the alkyl substituent at the N-1 position is a primary driver of potency in this series. The electron-withdrawing nature and size of the substituent appear to be key factors. The promising activity of the trifluoroethyl derivative highlights this position as a critical site for modification to enhance molecular interactions in preclinical antibacterial models. sci-hub.se
Interactive Data Table: SAR of 1,4-Dihydro-4-oxothis compound-3-carboxylic Acid Derivatives
The table below summarizes the structure-activity relationship data for a series of this compound derivatives tested for antibacterial activity against Staphylococcus aureus. sci-hub.se
Molecular and Cellular Biological Investigations of Pyridazino 1,6 a Indole Compounds
Identification and Validation of Molecular Biological Targets
The diverse biological effects of pyridazino[1,6-a]indole derivatives are a direct consequence of their interactions with various molecular targets within the cell. Extensive research has been dedicated to identifying and validating these targets, which include enzymes, receptors, and nucleic acids.
A significant area of investigation has been the role of this compound derivatives as inhibitors of enzymes involved in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition : The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov The pyridazine (B1198779) nucleus, a core component of the this compound structure, is recognized as a promising scaffold for the development of selective COX-2 inhibitors. nih.govresearchgate.net Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in the inflammatory response, while the constitutive COX-1 enzyme plays a role in maintaining the gastric mucosa and platelet function. nih.gov Inhibition of COX-1 is associated with the gastrointestinal side effects of many NSAIDs. nih.gov Several pyridazinone derivatives have been developed and shown to be potent and selective inhibitors of COX-2. researchgate.netsarpublication.com For example, a derivative known as ABT-963 demonstrated a high selectivity ratio for COX-2 over COX-1 (276:1) and significant anti-inflammatory activity. sarpublication.com
Thromboxane Synthetase Inhibition : Thromboxane A2 (TXA2) is a potent vasoconstrictor and promoter of platelet aggregation. Certain tricyclic pyridazinone/pyridazine indole-based compounds have been evaluated for their ability to inhibit TXA2 synthetase. mdpi.com Two such derivatives demonstrated potent inhibition of TXA2 synthetase and also inhibited ADP-induced platelet aggregation in vitro. mdpi.com One of these compounds also exhibited antihypertensive activity. mdpi.com
The inhibitory activities of selected this compound and related derivatives are summarized in the table below.
| Compound/Derivative Class | Target Enzyme | Activity | Reference |
| Pyridazine derivatives | COX-2 | Potent and selective inhibition | nih.govresearchgate.net |
| ABT-963 | COX-2 | IC50 ratio (COX-1/COX-2) = 276 | sarpublication.com |
| Tricyclic pyridazinone/pyridazine indoles | Thromboxane Synthetase | Potent inhibition | mdpi.com |
This compound derivatives have also been profiled for their ability to bind to various G protein-coupled receptors (GPCRs) and other receptor types, indicating their potential to modulate a range of physiological processes.
Melatonin (B1676174) Receptors : Melatonin, a neurohormone, exerts its effects through MT1 and MT2 receptors. jpp.krakow.pl Antagonists of these receptors, such as luzindole, have been used to probe the involvement of these receptors in various physiological responses. jpp.krakow.pl While direct binding studies of pyridazino[1,6-a]indoles to melatonin receptors are not extensively documented in the provided context, the structural similarities to other indole-based ligands suggest this as a potential area for future investigation. nih.gov
Adenosine (B11128) Receptors : Adenosine receptors (A1, A2A, A2B, and A3) are involved in a multitude of physiological functions. A series of thieno[2,3-d]pyridazin-5(4H)-one derivatives, which share a similar bicyclic core with pyridazino[1,6-a]indoles, were synthesized and evaluated for their binding to human adenosine receptors. nih.gov The study revealed that small structural modifications significantly influenced binding affinity, with one compound emerging as the most promising ligand in the series. nih.gov
Benzodiazepine (B76468) Receptors : The peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO), is a target for various therapeutic agents. researchgate.net A pyridazino[4,5-b]indole derivative, SSR180575, has been identified as a potent and specific ligand for TSPO, exhibiting high binding affinity. researchgate.netrsc.org
The binding affinities of representative compounds are presented in the table below.
| Compound/Derivative | Receptor Target | Binding Affinity (Kd/IC50) | Reference |
| Thieno[2,3-d]pyridazin-5(4H)-ones | Adenosine Receptors (hA1, hA2A, hA3) | Varies with structure | nih.gov |
| SSR180575 | TSPO (Peripheral Benzodiazepine Receptor) | Kd = 1.95 ± 0.22 nM and 4.58 ± 0.83 nM | rsc.orgrsc.org |
The ability of certain this compound derivatives to interact with DNA is a key aspect of their biological activity, particularly their anticancer effects.
DNA Intercalation : DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. usp.br This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects. usp.br Several pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivatives have been synthesized and shown to interact with DNA through intercalation. acs.org Similarly, a series of pyridazino[1,6-b]quinazolinone derivatives were found to intercalate into DNA, an activity that correlated with their potent anticancer properties. nih.govmedscape.com These compounds also demonstrated the ability to inhibit topoisomerase I, an enzyme crucial for DNA topology. nih.gov
Elucidation of Molecular Mechanisms of Action
Beyond target identification, research has focused on understanding the downstream molecular events that are triggered by the interaction of this compound compounds with their biological targets.
Indole (B1671886) alkaloids, the broader class to which pyridazino[1,6-a]indoles belong, are known to modulate multiple cellular signaling pathways involved in cell fate decisions. nih.gov
PI3K/Akt/mTOR Pathway : The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. frontiersin.org Several 5H-pyridazino[4,5-b]indole derivatives have been shown to exert their anti-proliferative effects by targeting this pathway. rsc.org Specifically, certain hydrazide-based pyridazino[4,5-b]indole scaffolds have been identified as inhibitors of phosphoinositide 3-kinase (PI3K). rsc.orgrsc.org
Modulation of Apoptosis-Related Genes : Further investigation into the mechanism of action of these compounds has revealed their ability to modulate the expression of genes involved in apoptosis (programmed cell death). Treatment of cancer cells with a pyridazino[4,5-b]indole derivative led to changes in the expression of pro-apoptotic genes like p53 and Bax, and anti-apoptotic genes such as Bcl-2. rsc.org Another study on a pyridazino[1,6-b]quinazolinone derivative showed it could induce cell cycle arrest at the G2 phase and trigger apoptosis in cancer cells. nih.gov
To understand the molecular basis of the observed biological activities, detailed analyses of the interactions between this compound derivatives and their protein targets have been conducted.
Molecular Docking Studies : Computational molecular docking studies have been employed to predict and rationalize the binding modes of these compounds within the active sites of their target proteins. For instance, docking studies of alkylsulfanyl-pyridazino[4,5-b]indole compounds with EGFR, PI3K, and AKT revealed favorable binding energies and key hydrogen bond interactions with amino acid residues within the binding sites. mdpi.com Similarly, in silico studies of hydrazide-based pyridazino[4,5-b]indoles docked into the PI3K binding pocket showed interactions with key residues like Val882, which are consistent with their inhibitory activity. rsc.orgrsc.org In another example, the binding mode of a pyridazinone derivative with the PDE4B isoenzyme was rationalized through docking and IGM (Independent Gradient Model) analysis, highlighting key hydrogen bonding and van der Waals interactions. nih.gov
The table below summarizes key protein-ligand interactions for selected this compound derivatives.
| Compound/Derivative Class | Protein Target | Key Interacting Residues | Reference |
| Alkylsulfanyl-pyridazino[4,5-b]indoles | EGFR, PI3K, AKT | Met769 (EGFR), Val882 (PI3K) | mdpi.com |
| Hydrazide-based pyridazino[4,5-b]indoles | PI3K | Val882, Ile881, Met953 | rsc.orgrsc.org |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | Gln615, Phe586, Phe618 | nih.gov |
In Vitro Cellular Activity Assessment in Preclinical Models
The therapeutic potential of this compound and its related fused heterocyclic systems has been explored through various in vitro cellular assays. These investigations have revealed significant bioactivities, including antiproliferative effects against cancer cell lines, antimicrobial action against pathogenic microbes, and modulation of inflammatory pathways in cellular models.
Antiproliferative Activity
This compound derivatives, particularly those fused with other rings to form structures like pyridazino[4,5-b]indoles, have been a focus of anticancer research. mdpi.commdpi.com These compounds have demonstrated notable cytotoxic and antiproliferative effects across a range of human cancer cell lines.
One area of investigation involves alkylsulfanyl-pyridazino[4,5-b]indole derivatives, which were evaluated for their cytotoxic effects against the MCF-7 breast cancer cell line. mdpi.com Among the synthesized compounds, several showed promising activity, with compound 6 (as named in the study) emerging as particularly potent with an IC₅₀ value of 12 µM. mdpi.com For comparison, this compound was found to be less toxic to normal breast MCF-10A cells, showing an IC₅₀ value of 75.13 µM, which suggests a degree of selectivity for cancer cells. mdpi.com Further investigation into the mechanism revealed that this compound inhibits the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K-AKT signaling pathway, key regulators of cell proliferation and survival. mdpi.com Specifically, treatment with compound 6 led to a 0.49-fold reduction in PI3K concentration and a 0.31-fold reduction in AKT concentration in MCF-7 cells. mdpi.com
Another series of N-5-benzylated pyridazino[4,5-b]indol-4-one derivatives exhibited significant anti-proliferative effects and potent inhibitory activity against the PI3Kα enzyme. mdpi.com Most of the tested compounds in this series showed IC₅₀ values in the micromolar range. One derivative, in particular, demonstrated submicromolar affinity for PI3Kα with an IC₅₀ of 0.091 μM, highlighting its potential as a potent inhibitor. mdpi.com The researchers proposed that the planar pyridazino[4,5-b]indol-4-one system could be an effective scaffold for interacting with the ATP-binding site of the enzyme. mdpi.com
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound Series | Specific Compound (as named in study) | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Alkylsulfanyl-pyridazino[4,5-b]indoles | Compound 1 | MCF-7 | IC₅₀ | 37.5 µM | mdpi.com |
| Alkylsulfanyl-pyridazino[4,5-b]indoles | Compound 2 | MCF-7 | IC₅₀ | 94.3 µM | mdpi.com |
| Alkylsulfanyl-pyridazino[4,5-b]indoles | Compound 3 | MCF-7 | IC₅₀ | 37.5 µM | mdpi.com |
| Alkylsulfanyl-pyridazino[4,5-b]indoles | Compound 4 | MCF-7 | IC₅₀ | Promising | mdpi.com |
| Alkylsulfanyl-pyridazino[4,5-b]indoles | Compound 6 | MCF-7 | IC₅₀ | 12 µM | mdpi.com |
| Alkylsulfanyl-pyridazino[4,5-b]indoles | Compound 6 | MCF-10A (Normal) | IC₅₀ | 75.13 µM | mdpi.com |
| Alkylsulfanyl-pyridazino[4,5-b]indoles | Compound 7 | MCF-7 | IC₅₀ | 39.9 µM | mdpi.com |
| N-5-benzylated pyridazino[4,5-b]indol-4-ones | Derivative 79 | PI3Kα (Enzyme) | IC₅₀ | 0.091 µM | mdpi.com |
Antimicrobial Activity
The this compound scaffold has been investigated as a potential source for new antimicrobial agents, drawing comparisons to the quinolone class of antibiotics. sci-hub.se A series of 1,4-dihydro-4-oxothis compound-3-carboxylic acids were synthesized and evaluated for their antibacterial potential. sci-hub.se Within this series, one compound, 6c , demonstrated an antibacterial spectrum and activity level comparable to that of nalidixic acid, a first-generation quinolone antibiotic. sci-hub.se This finding suggests that the 1,4-dihydro-4-oxothis compound-3-carboxylic acid structure is a promising lead for developing new antibacterial drugs that differ from classical quinolones. sci-hub.seresearchgate.net
In another study, a broad series of 1,3,5-substituted 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole derivatives were tested against a panel of eight bacterial isolates and one fungus. tubitak.gov.tr The compounds generally showed moderate sensitivity against the tested microbes. The Gram-positive bacterium Bacillus subtilis was found to be the most susceptible microorganism. tubitak.gov.tr The study noted that substituents increasing the lipophilicity of the molecule, such as alkyl groups at the 5-position or aryl groups at the 3-position, tended to enhance antimicrobial activity against B. subtilis. tubitak.gov.tr One compound, 42b , which featured amino and hydrazino groups, showed the highest activity against B. subtilis with a Minimum Inhibitory Concentration (MIC) of 15.6 μg/mL. tubitak.gov.tr
Additionally, new pyridazino[4,3-b]indole-4-carboxylic acids were synthesized and tested against Gram-positive and Gram-negative bacteria. nih.gov While most compounds were relatively weak, derivative 2g showed interesting activity specifically against Gram-positive bacteria. nih.gov
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound Series | Specific Compound (as named in study) | Microorganism | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| 1,4-dihydro-4-oxothis compound-3-carboxylic acids | 6c | Various Bacteria | Activity Level | Comparable to Nalidixic Acid | sci-hub.se |
| 5H-pyridazino[4,5-b]indoles | 41a | Candida albicans H | MIC | Close to Ketoconazole | tubitak.gov.tr |
| 5H-pyridazino[4,5-b]indoles | 42b | Bacillus subtilis | MIC | 15.6 μg/mL | tubitak.gov.tr |
| Pyridazino[4,3-b]indole-4-carboxylic acids | 2g | Gram-positive bacteria | Activity | Interesting | nih.gov |
Anti-inflammatory Cellular Assays
The anti-inflammatory properties of pyridazino-fused indole systems have been demonstrated in cellular assays, primarily focusing on the inhibition of pro-inflammatory cytokine production. nih.govnih.gov Condensed polycyclic heteroaromatic cations, including pyridazino[1',6':1,2]pyrido[3,4-b]indolinium and pyridazino[1,6-a]benzimidazolium salts, were evaluated as inhibitors of TNF-α production induced by lipopolysaccharide (LPS) in THP-1 human monocytic cells. nih.gov A hit compound, 1e , displayed a potent IC₅₀ value of 4.49 μM in this assay. nih.gov Its activity was further confirmed in human peripheral blood mononuclear cells (PBMCs) and monocytes, with IC₅₀ values of 3.91 μM and 1.82 μM, respectively. nih.gov This compound was also shown to inhibit TNF-α production at the transcriptional level and suppress the production of IL-12. nih.gov
In a separate study, a pyridazinone derivative bearing an indole moiety, 4ba (4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one), was identified as a selective inhibitor of the PDE4B isoenzyme, a key regulator in inflammatory pathways. nih.gov In LPS-stimulated human primary macrophages, this compound effectively reduced the production of several potent pro-inflammatory cytokines. nih.gov At a concentration of 20 µM, compound 4ba caused a significant average reduction in the levels of TNF-α (24%), IL-6 (28%), and IL-8 (25%). nih.gov These findings highlight the potential of this molecular scaffold to regulate the production of key inflammatory mediators. nih.gov
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound Series | Specific Compound (as named in study) | Cell Model | Target/Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|---|---|
| Pyridazino[1,6-a]benzimidazolium salts | 1e | THP-1 cells | LPS-induced TNF-α | IC₅₀ | 4.49 µM | nih.gov |
| Pyridazino[1,6-a]benzimidazolium salts | 1e | Human PBMCs | LPS-induced TNF-α | IC₅₀ | 3.91 µM | nih.gov |
| Pyridazino[1,6-a]benzimidazolium salts | 1e | Human Monocytes | LPS-induced TNF-α | IC₅₀ | 1.82 µM | nih.gov |
| Pyridazinone with indole moiety | 4ba | Human Macrophages | TNF-α reduction | % Reduction | 24% at 20 µM | nih.gov |
| Pyridazinone with indole moiety | 4ba | Human Macrophages | IL-6 reduction | % Reduction | 28% at 20 µM | nih.gov |
| Pyridazinone with indole moiety | 4ba | Human Macrophages | IL-8 reduction | % Reduction | 25% at 20 µM | nih.gov |
Advanced Spectroscopic and Analytical Techniques for Research on Pyridazino 1,6 a Indole Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Pyridazino[1,6-a]indole derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of specific nuclei. rsc.orgsci-hub.st
In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are indicative of their electronic environment. Protons on the aromatic rings of the indole (B1671886) and pyridazine (B1198779) systems typically resonate in the downfield region (δ 7.0-9.0 ppm), with their exact positions influenced by the nature and position of substituents. sci-hub.stresearchgate.net Coupling constants (J values) between adjacent protons provide crucial data on the substitution pattern of the rings. For instance, ortho, meta, and para couplings in the indole moiety help to precisely locate substituents.
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. rsc.orgsci-hub.st The chemical shifts of carbon atoms, particularly quaternary carbons, are vital for confirming the fused ring system of the this compound core. Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to establish definitive proton-proton and proton-carbon connectivities, which is essential for elucidating the structures of complex derivatives. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives
| Compound/Fragment | Technique | Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
|---|---|---|---|
| 2,3-Dimethyl-1H-indole | ¹H NMR (500 MHz, CDCl₃) | 7.60 (s, 1H), 7.55 (d, J = 6.9 Hz, 1H), 7.29 – 7.26 (m, 1H), 7.17 (dq, J = 7.1, 6.1 Hz, 2H), 2.38 (s, 3H), 2.29 (s, 3H) | rsc.org |
| 2,3-Dimethyl-1H-indole | ¹³C NMR (125 MHz, CDCl₃) | 135.32, 130.82, 129.56, 121.02, 119.14, 118.08, 110.20, 107.20, 11.63, 8.60 | rsc.org |
| 6-Bromoindol-3-yl moiety | ¹H NMR (500 MHz, DMSO-d₆) | 8.45 (H-2), 8.07 (1H, d, J=8.0 Hz, H-4), 7.40 (1H, dd, J=8.0, 2.0 Hz, H-5), 7.73 (1H, d, J=2.0, H-7) | researchgate.net |
| 1-Benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile | ¹³C NMR (75 MHz, CDCl₃) | 160.4, 138.5, 135.6, 129.2, 128.4, 127.0, 124.2, 124.0, 114.2, 113.9, 113.8, 92.9, 70.9, 55.8, 50.0 | mdpi.com |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound derivatives with high precision and to gain structural insights through the analysis of fragmentation patterns. scirp.orgresearchgate.net Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate molecular ions, typically protonated molecules [M+H]⁺. nih.govnih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule by measuring its mass with very high accuracy.
Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. nih.gov In this technique, the molecular ion is isolated and then fragmented by collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For indole derivatives, common fragmentation pathways include the loss of substituents and cleavages within the heterocyclic rings. scirp.orgscirp.org For instance, studies on prenylated indole alkaloids have shown characteristic losses of isopentene groups, which aids in identifying and characterizing analogs in complex mixtures. nih.gov
Table 2: Mass Spectrometry Data for Selected Indole Derivatives
| Compound Type | Ionization Method | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| Indole | APCI (positive) | 118.1 [M+H]⁺ | 91.1, 65.05 | nih.gov |
| Prenylated Indole Alkaloid | ESI | 410 [M+H]⁺ | 342 (loss of isopentene), 300 (loss of acyl group), 132, 130 | nih.gov |
| N,N,2,3-Tetramethyl-1H-indol-5-amine | GCMS (EI) | 156 [M]⁺ | Not specified | rsc.org |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound derivatives, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the fused ring system. mdpi.comresearchgate.net
This technique is crucial for establishing the absolute configuration of chiral derivatives, which is vital for understanding their biological activity. The analysis of the crystal packing reveals intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the solid-state properties of the compound. mdpi.com For example, in a study of a related 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, X-ray analysis revealed that the triazole and indole rings were twisted relative to each other. mdpi.comresearchgate.net
Table 3: Crystallographic Data for a Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | mdpi.comresearchgate.net |
| Space Group | P-1 | mdpi.comresearchgate.net |
| a (Å) | 5.9308(2) | researchgate.net |
| b (Å) | 10.9695(3) | researchgate.net |
| c (Å) | 14.7966(4) | researchgate.net |
| α (°) | 100.5010(10) | researchgate.net |
| β (°) | 98.6180(10) | researchgate.net |
| γ (°) | 103.8180(10) | researchgate.net |
Infrared (IR) Spectroscopy in Reaction Monitoring and Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. In the context of this compound synthesis, IR spectroscopy is an effective tool for monitoring the progress of a reaction. researchgate.netnih.gov For example, the disappearance of the characteristic absorption band of a starting material's functional group and the appearance of a new band corresponding to the product's functional group can confirm the conversion.
The IR spectrum of a this compound derivative will show characteristic absorption bands for the various functional groups present. The N-H stretching vibration in the indole ring typically appears around 3400 cm⁻¹. researchgate.net Aromatic C=C and C=N stretching vibrations are observed in the 1400-1650 cm⁻¹ region. researchgate.net If the molecule contains a carbonyl group (C=O), a strong absorption band will be present around 1700 cm⁻¹. researchgate.net The specific frequencies of these bands can be influenced by the electronic and steric effects of neighboring substituents.
Table 4: Characteristic IR Absorption Frequencies for Indole and Pyridazinone Derivatives
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Indole) | Stretching | ~3406 | researchgate.net |
| C-H (Aromatic) | Stretching | ~3022-3049 | researchgate.net |
| C=O (Pyridazinone) | Stretching | ~1700 | researchgate.net |
| C=C (Aromatic) | Stretching | ~1508-1616 | researchgate.netresearchgate.net |
| C=N | Stretching | ~1580 | researchgate.net |
Chiroptical Spectroscopy for Enantiomeric Excess and Stereochemical Assignment
Many this compound derivatives possess stereogenic centers, making them chiral molecules that can exist as enantiomers. Since enantiomers often exhibit different biological activities, their separation and stereochemical characterization are critical. Chiroptical spectroscopy, in conjunction with chiral separation techniques, is used for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers. nih.govmdpi.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Various types of CSPs, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptides, have been successfully used to resolve racemic mixtures of heterocyclic compounds, including pyridazinone and indole derivatives. nih.govmdpi.com
Once separated, the enantiomeric purity (enantiomeric excess) can be accurately determined. Chiroptical techniques such as Circular Dichroism (CD) spectroscopy can then be employed to study the stereochemical properties of the individual enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer that can be used to assign the absolute configuration, often through comparison with theoretical calculations. mpg.de
Table 5: Chiral Separation of Related Heterocyclic Compounds
| Compound Type | Separation Technique | Chiral Stationary Phase | Elution Mode | Reference |
|---|---|---|---|---|
| Optically active pyridazinone derivatives | Chiral HPLC | Chiralcel OJ, Chiralcel OF | Normal Phase (Hexane/Ethanol (B145695)/2-Propanol) | nih.gov |
| Chiral azole compounds | Chiral HPLC | MaltoShell, Chiralpack IA-3 | Normal, Polar Organic, and Reversed Phase | mdpi.com |
| Chiral alkyl-substituted indenes | Liquid Chromatography | Swollen microcrystalline triacetylcellulose | Not specified | researchgate.net |
Theoretical and Computational Chemistry Approaches to Pyridazino 1,6 a Indole Research
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For novel heterocyclic systems such as Pyridazino[1,6-a]indole, these methods can predict fundamental properties that govern their chemical behavior and potential as pharmaceutical agents or functional materials.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites susceptible to electrophilic or nucleophilic attack.
For instance, in studies of related indole (B1671886) derivatives, DFT calculations have been used to determine these electronic parameters. The insights gained from such calculations can guide the synthetic modification of the this compound core to fine-tune its electronic properties and reactivity for specific applications.
Table 1: Examples of Calculated Electronic Properties for Related Heterocyclic Compounds
| Compound Type | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Indole Derivative | DFT/B3LYP | -5.89 | -1.23 | 4.66 |
| Pyridazine (B1198779) Analogue | DFT/B3LYP | -6.45 | -1.78 | 4.67 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound research, docking can be used to predict how its derivatives might bind to a specific biological target, such as an enzyme or receptor. This is crucial for understanding their potential therapeutic effects. The results of docking studies are often expressed as a binding energy or score, which estimates the strength of the interaction.
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the characterization of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. For example, MD simulations have been employed to study the stability of complexes between various indole derivatives and their target proteins. mdpi.com
Table 2: Representative Molecular Docking Results for Indole Derivatives Against Various Targets
| Indole Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Indole-hydrazone derivative | COX-2 | -9.8 | Tyr385, Ser530 |
| Pyrazino[1,2-a]indole derivative | HCV NS5B Polymerase | -8.5 | Arg158, Asp225 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties (descriptors) that are most influential for a particular activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov
For a series of this compound analogues, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and lipophilic properties. Statistical methods are then used to build a regression model that correlates these descriptors with experimentally determined biological activity. Such models have been successfully developed for various classes of indole derivatives to guide the design of more potent compounds. nih.gov For instance, a QSAR study on a series of substituted indoles might reveal that hydrophobicity and the presence of a hydrogen bond donor at a specific position are critical for activity. nih.gov
In Silico ADME Prediction and Pharmacophore Modeling
Before a compound can be considered a viable drug candidate, it must exhibit favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models use computational methods to estimate these properties, allowing for the early identification of compounds with potential pharmacokinetic issues. nih.gov For this compound derivatives, these models can predict properties like oral bioavailability, blood-brain barrier penetration, and metabolic stability. researchgate.net
Pharmacophore modeling is another important computational tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for a series of active this compound analogues could highlight the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships. mdpi.com This model can then be used as a template for designing new molecules with improved activity. proceedings.science
Table 3: Predicted ADME Properties for a Hypothetical this compound Derivative
| ADME Property | Predicted Value/Range | Interpretation |
|---|---|---|
| Oral Bioavailability | High | Good absorption after oral administration. |
| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the central nervous system. |
| CYP450 2D6 Inhibition | No | Low potential for drug-drug interactions. |
Virtual Screening and De Novo Design Strategies for Novel this compound Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For the this compound scaffold, virtual screening could be used to explore vast chemical databases to find commercially available or synthetically accessible compounds that are predicted to be active against a particular target. This can be done using either ligand-based methods, such as searching for compounds that match a known pharmacophore, or structure-based methods, which involve docking large numbers of compounds into the active site of a target protein.
De novo design, on the other hand, involves the computational generation of novel molecular structures from scratch. These algorithms can build molecules piece-by-piece within the constraints of a target's active site, aiming to create ideal ligands with high predicted affinity and favorable ADME properties. This approach could be used to design novel this compound analogues with optimized interactions with a specific biological target.
Emerging Research Directions and Future Perspectives for Pyridazino 1,6 a Indole Chemistry
Development of Pyridazino[1,6-a]indole Scaffolds as Chemical Biology Probes
The development of small organic fluorophores is of major importance for biochemical and biomedical research. mdpi.com Indole (B1671886) and its derivatives, known for strong fluorescence emission in solution, are excellent candidates for fluorescent probes in biological and electrochemical sensing. nih.gov The inherent fluorescence of fused heterocyclic systems containing the indole moiety provides a strong foundation for creating novel chemical biology probes.
Research into closely related pyridazino-fused scaffolds, such as Pyridazino-1,3a,6a-triazapentalenes (PyTAP), has demonstrated their potential as versatile fluorescent probes for cellular imaging. mdpi.comnih.gov These compact, chemically stable tricyclic systems exhibit promising fluorescent properties that can be fine-tuned through post-functionalization using methods like Pd-catalyzed cross-coupling. mdpi.comnih.govresearchgate.net For instance, the introduction of various unsaturated substituents onto the PyTAP core has been shown to significantly impact their spectroscopic properties. mdpi.com These functionalized probes have been successfully used for the imaging of living HeLa cancer cells, demonstrating their practical utility in a biological context. mdpi.comresearchgate.net
The design of such probes often leverages the donor-π-acceptor (D-π-A) architecture to enhance photophysical performance. nih.govmdpi.com By analogy, this compound scaffolds can be systematically functionalized to modulate their emission wavelengths, quantum yields, and sensitivity to the local microenvironment. This could lead to the development of sophisticated probes for detecting specific analytes, monitoring enzymatic activity, or imaging cellular structures with high precision. The protonation of nitrogen atoms within the indole structure can also lead to dramatic color and fluorescence responses, opening avenues for creating novel pH sensors. nih.govmdpi.com The expansion of sulfonyl exchange chemical biology methodologies could further advance the development of potent and selective probes. rsc.org
Photophysical and Electronic Properties for Materials Science Applications
The unique electronic structure of fused indole systems makes them attractive for applications in materials science, particularly in the field of organic electronics. The photophysical properties of various indole derivatives, including those with fused ring systems, have been a subject of intense study. nih.govrsc.org These compounds can exhibit high fluorescence quantum yields and a range of emission colors, which are desirable characteristics for materials used in organic light-emitting diodes (OLEDs). mdpi.com
For example, a molecular material based on a pyridine-annulated fused-indole scaffold has been synthesized and used as a hole transport material (HTM) in solution-processed OLEDs. acs.org This material demonstrated high triplet energy, good thermal tolerance, and well-matched frontier molecular orbital energy levels (HOMO/LUMO) with the emissive layer, leading to good device performance, including high external quantum efficiency and a low turn-on voltage. acs.org Theoretical simulations are often used to understand the relationship between the geometrical, electrochemical, and photophysical properties of these molecules. acs.org
The electronic properties of the this compound core can be systematically tuned by introducing electron-donating or electron-withdrawing groups. This follows the donor-π-acceptor (D-π-A) concept, where the difference in electronic push-pull capability of substituents can alter the HOMO-LUMO gap, leading to varied photophysical characteristics such as solvatochromism and solid-state fluorescence emissions. nih.govmdpi.com Computational studies, such as those using density functional theory to calculate electron spectra, can provide predictive insights into the properties of new derivatives before synthesis. nih.gov The investigation into their solid-state luminescence and potential for multiple chromism further expands their applicability in advanced materials. mdpi.com
| Compound Family | Investigated Property | Potential Application |
| Pyridazino-1,3a,6a-triazapentalenes (PyTAP) | Fluorescence, Photostability | Cellular Imaging Probes mdpi.com |
| Pyridine-Annulated Fused Indole | Hole Transport, High Triplet Energy | Organic Light-Emitting Diodes (OLEDs) acs.org |
| General Indole Derivatives (D-π-A) | Solvatochromism, pH-Sensing | pH Sensors, Logic Gates nih.govmdpi.com |
Innovative Methodologies for Sustainable Scaffold Functionalization and Derivatization
Modern organic synthesis places a strong emphasis on sustainability and green chemistry principles. The development of innovative methodologies for the functionalization and derivatization of the this compound scaffold is moving towards more environmentally benign processes. This includes the use of milder reaction conditions, avoidance of metal catalysts, and utilization of solvent-free protocols. rsc.orgunica.it
Recent advances in indole synthesis have highlighted several sustainable approaches that can be adapted for pyridazino-fused systems:
Multicomponent Reactions (MCRs): An innovative two-step synthesis of the indole core has been developed involving an Ugi multicomponent reaction followed by an acid-induced cyclization. This method uses inexpensive, broadly available starting materials and proceeds under mild conditions in ethanol (B145695) without a metal catalyst. rsc.org
Photocatalysis: A visible-light-photocatalyzed formal (4+2) cycloaddition has been successfully used to synthesize pyrido[1,2-a]indol-6(7H)-ones. This protocol features extremely mild conditions and high reaction efficiency, often performed in microchannel reactors. rsc.org
Mechanochemistry: A solvent-free mechanochemical protocol using ball milling has been developed for Fischer indole synthesis. This versatile and wide-scoping method applies to a broad range of substrates. unica.it
Metal-Free Cyclization: An efficient approach for creating indole-fused phthalazines involves a selective radical cyclization that proceeds under an air atmosphere, avoiding harmful byproducts and aligning with green synthesis concepts. researchgate.net
These sustainable methods offer significant advantages over traditional synthetic routes by reducing waste, energy consumption, and the use of hazardous reagents. Applying these principles to the synthesis and functionalization of Pyridazino[1,6-a]indoles will be a key focus of future research, enabling the creation of diverse derivatives in an economically and environmentally responsible manner. researchgate.net
Integration with High-Throughput Synthesis and Screening Methodologies
The integration of high-throughput synthesis (HTS) and screening is a cornerstone of modern drug discovery and materials science, enabling the rapid generation and evaluation of large compound libraries. While specific HTS campaigns for this compound are not yet widely reported, the methodologies are well-established for related indole scaffolds.
Combinatorial synthesis approaches have been successfully used to create diverse libraries of indole derivatives. nih.gov Tactics involving parallel medicinal chemistry and the in situ synthesis of monomers allow for the rapid preparation of focused libraries for screening. nih.gov The design of such libraries is a critical aspect of the drug discovery process. scilit.com
The application of these high-throughput methodologies to the this compound core would significantly accelerate the discovery of new compounds with desirable biological activities or material properties. By combining automated synthesis platforms with high-throughput screening assays, researchers can efficiently explore the vast chemical space accessible from this scaffold. This approach allows for the systematic investigation of structure-activity relationships (SAR), leading to the identification of optimized compounds for a range of applications, from potential therapeutics to novel electronic materials.
Conceptual Expansion of this compound Architectures through Novel Ring Fusions and Heterocyclic Hybridization
Expanding the structural diversity of the this compound core through the fusion of additional rings or hybridization with other heterocyclic systems is a promising strategy for generating novel molecular architectures with unique properties. The synthesis of polycyclic fused indole scaffolds is an active area of research, driven by the desire to create complex, rigid frameworks that can interact with biological targets in highly specific ways. acs.orgresearchgate.net
Several synthetic strategies are being employed to achieve this conceptual expansion:
Cycloaddition Reactions: Dearomatization of indoles via cycloaddition reactions is a reliable approach for converting simple planar molecules into complex, stereoselective ring systems. acs.org Substrate-dependent divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes have been used to create polycyclic fused indoline (B122111) scaffolds like tetrahydro-1H-pyridazino[3,4-b]indoles. acs.org
Catalyzed Cycloisomerization: Gold(I)-catalyzed cycloisomerization of N-tethered indole substrates has been investigated to produce complex chiral polycyclic N-heterocycles. rsc.org
Sequential and One-Pot Reactions: Novel pathways to pyridazino-fused polycyclic systems have been developed using sequential or one-pot combinations of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck) with other bond-forming reactions. researchgate.net
Heterocyclic Hybrids: The concept of creating hybrid molecules that incorporate the this compound scaffold with other biologically relevant heterocycles, such as pyrazole (B372694) or other pyridine-containing systems, is a key strategy in medicinal chemistry. nih.govnih.gov This approach aims to combine the pharmacophoric features of different heterocyclic rings to achieve synergistic or novel biological activities. The synthesis of related systems like pyrazino[1,2-a]indoles further demonstrates the feasibility of creating diverse fused indole architectures. nih.govmdpi.com
These advanced synthetic approaches are enriching the chemistry of fused indole systems, providing access to a wide array of novel polycyclic and hybrid structures based on the this compound framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
